5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
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Overview
Description
5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H14N2O. It is a derivative of naphthalene, featuring an amino group, a methoxy group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: Introduction of the amino and methoxy groups through nucleophilic substitution reactions.
Cyclization: Formation of the tetrahydronaphthalene ring system.
Nitrile Group Addition: Introduction of the carbonitrile group via cyanation reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Reduction: Formation of 5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Materials Science: Investigation of its properties for use in organic electronic materials.
Biological Studies: Exploration of its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the methoxy and carbonitrile groups.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but differs in the position of the amino group.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3 |
InChI Key |
NXBZDGUMVDZVNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC(C2=C1)N)C#N |
Origin of Product |
United States |
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